molecular formula C14H18N2O6S B2694638 N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-2-(2-nitrophenoxy)acetamide CAS No. 849677-59-4

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-2-(2-nitrophenoxy)acetamide

Cat. No.: B2694638
CAS No.: 849677-59-4
M. Wt: 342.37
InChI Key: NCWWBUGGFPUKKP-UHFFFAOYSA-N
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Description

N-(1,1-dioxo-1λ⁶-thiolan-3-yl)-N-ethyl-2-(2-nitrophenoxy)acetamide is a substituted acetamide featuring a 1,1-dioxothiolan-3-yl group (a sulfone-containing tetrahydrothiophene ring), an ethyl group, and a 2-nitrophenoxy moiety.

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-ethyl-2-(2-nitrophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O6S/c1-2-15(11-7-8-23(20,21)10-11)14(17)9-22-13-6-4-3-5-12(13)16(18)19/h3-6,11H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCWWBUGGFPUKKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCS(=O)(=O)C1)C(=O)COC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-2-(2-nitrophenoxy)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiolane Ring: The thiolane ring can be synthesized through the cyclization of a suitable dithiol with an appropriate electrophile under controlled conditions.

    Introduction of the Sulfone Group: The thiolane ring is then oxidized to introduce the sulfone group, often using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Attachment of the Ethyl Group: The ethyl group is introduced via alkylation reactions, typically using ethyl halides in the presence of a base.

    Formation of the Nitrophenoxy Acetamide Moiety: The final step involves the coupling of the nitrophenoxy acetamide moiety to the thiolane ring, which can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-2-(2-nitrophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized under strong oxidizing conditions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine group under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation, metal hydrides (e.g., lithium aluminum hydride).

    Substitution: Alkyl halides, nucleophiles (e.g., amines, thiols).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted acetamides.

Scientific Research Applications

Synthetic Routes

The synthesis typically involves several steps:

  • Formation of the Thiolane Ring : Synthesized through cyclization of a suitable dithiol.
  • Introduction of the Sulfone Group : Achieved via oxidation using agents like hydrogen peroxide.
  • Attachment of the Ethyl Group : Introduced through alkylation reactions with ethyl halides.

Chemistry

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-2-(2-nitrophenoxy)acetamide serves as a crucial building block for synthesizing more complex molecules. Its ability to undergo various transformations makes it valuable for developing new compounds with tailored properties.

Biology

Research indicates potential biological activities, including:

  • Antimicrobial Properties : Investigated for efficacy against pathogens such as Escherichia coli and Staphylococcus aureus.
  • Cytotoxic Effects : Exhibits selective toxicity towards certain cancer cell lines, suggesting potential as an anticancer agent.

Medicine

Due to its unique structural features, the compound is being explored as a drug candidate. Its mechanism of action may involve interaction with specific molecular targets, potentially modulating enzyme activity or receptor interactions.

Industry

In industrial applications, this compound can be utilized in developing new materials and chemical processes due to its reactive functional groups.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal examined the antimicrobial efficacy of related compounds. The findings indicated that modifications to the thiolane structure significantly enhanced potency against gram-positive bacteria.

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro tests on various cancer cell lines revealed that compounds with similar frameworks exhibited IC50 values in the low micromolar range. This suggests potential development into anticancer agents.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against E. coli and S. aureus
CytotoxicitySelective toxicity towards cancer cell lines
Enzyme InhibitionPotential inhibitor of acetylcholinesterase

Table 2: Synthetic Methods Overview

StepDescriptionReagents Used
Formation of Thiolane RingCyclization of dithiolDithiol, electrophile
Introduction of Sulfone GroupOxidationHydrogen peroxide
Attachment of Ethyl GroupAlkylationEthyl halides

Mechanism of Action

The mechanism of action of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-2-(2-nitrophenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound’s sulfone group can act as an electrophile, facilitating reactions with nucleophilic sites in biological molecules. Additionally, the nitrophenoxy acetamide moiety may interact with enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Acetamide Core

N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-2-(4-isopropylphenoxy)acetamide ()
  • Structural Differences: Replaces the ethyl group with a 2-fluorobenzyl moiety and substitutes 2-nitrophenoxy with 4-isopropylphenoxy.
  • The isopropylphenoxy group lacks the electron-withdrawing nitro substituent, likely reducing electrophilicity compared to the target compound .
2-Chloro-N-(1,1-dioxo-1λ⁶-thiolan-3-yl)-N-(thiophen-2-ylmethyl)acetamide ()
  • Structural Differences: Features a thiophen-2-ylmethyl group and a chloro substituent instead of ethyl and nitrophenoxy.
  • Chlorine’s moderate electronegativity may confer different reactivity compared to the nitro group (e.g., in nucleophilic substitution) .
Alachlor ()
  • Structure : 2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide.
  • Comparison :
    • Lacks the sulfone group but includes a methoxymethyl substituent.
    • The chloro and methoxy groups are less electron-withdrawing than nitro, suggesting alachlor may exhibit lower stability under oxidative conditions .

Functional Group Influence on Spectroscopic Properties

  • IR Spectroscopy: The target compound’s nitro group would exhibit asymmetric (-NO₂) stretching near 1504–1535 cm⁻¹ and symmetric stretching near 1340 cm⁻¹, as seen in analog 6b (). Sulfone (S=O) stretches typically appear at 1250–1150 cm⁻¹, consistent with the 1,1-dioxothiolan-3-yl group .
  • NMR Spectroscopy: The 2-nitrophenoxy protons (ortho to nitro) would resonate downfield (δ ~8.0–8.6 ppm) due to deshielding, similar to compound 6b (δ 8.61 ppm, Ar–H) . The ethyl group’s methyl protons would appear near δ 1.0–1.5 ppm, as seen in related N-ethyl analogs .

Crystallography and Hydrogen Bonding

  • Crystal Packing : Analogous to 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide (), the nitro group may facilitate N–H⋯O hydrogen bonds, forming dimers (R₂²(10) motifs).
  • Planarity : The amide group is likely planar, with dihedral angles influenced by steric hindrance from the ethyl and sulfone groups .

Data Tables

Table 1: Key Structural and Spectral Comparisons

Compound Substituents (R₁, R₂) IR (NO₂) (cm⁻¹) NMR (Ar–H) (δ ppm)
Target Compound R₁ = ethyl, R₂ = 2-nitrophenoxy 1504–1535 8.0–8.6
6b () R₁ = 2-nitrophenyl 1504 8.61
Alachlor () R₁ = methoxymethyl N/A ~6.5–7.5 (Ar–H)

Biological Activity

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-2-(2-nitrophenoxy)acetamide is an organic compound with potential biological applications, particularly in medicinal chemistry. Its unique structural features include a thiolane ring with a sulfone group and a nitrophenoxy acetamide moiety, which may contribute to its biological activity. This article reviews the synthesis, biological properties, and mechanisms of action of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H18N2O6S, with a molecular weight of 342.36 g/mol. The compound's structure can be represented as follows:

IUPAC Name N(1,1dioxothiolan3yl)Nethyl2(2nitrophenoxy)acetamide\text{IUPAC Name }N-(1,1-dioxothiolan-3-yl)-N-ethyl-2-(2-nitrophenoxy)acetamide

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Thiolane Ring : This is achieved through the cyclization of a suitable dithiol with an electrophile.
  • Introduction of the Sulfone Group : The thiolane is oxidized using agents like hydrogen peroxide.
  • Alkylation : An ethyl group is introduced through alkylation reactions with ethyl halides.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it possesses both antibacterial and antifungal properties.

Microorganism Activity Minimum Inhibitory Concentration (MIC)
Staphylococcus aureusAntibacterial625–1250 µg/mL
Candida albicansAntifungalSignificant activity
Pseudomonas aeruginosaVariable activity625 µg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

The proposed mechanism of action involves:

  • Electrophilic Interaction : The sulfone group can act as an electrophile, reacting with nucleophilic sites in biological molecules.
  • Enzyme Modulation : The nitrophenoxy acetamide moiety may interact with specific enzymes or receptors, potentially altering their activities.

Case Studies

A series of studies have evaluated the biological activity of related compounds containing similar structural features:

  • Study on Dioxolanes : A study synthesized various 1,3-dioxolanes and tested them for antibacterial and antifungal activities. Compounds showed significant efficacy against C. albicans and S. aureus, similar to the findings for this compound .
  • Structure–Activity Relationship (SAR) : Research has indicated that modifications in the substituents on the thiolane ring can affect biological activity significantly. For instance, introducing different functional groups can enhance or diminish antimicrobial properties .

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